Oroxylin A

Catalog No.
S538250
CAS No.
480-11-5
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oroxylin A

CAS Number

480-11-5

Product Name

Oroxylin A

IUPAC Name

5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-8,18-19H,1H3

InChI Key

LKOJGSWUMISDOF-UHFFFAOYSA-N

SMILES

O=C1C2=C(O)C(OC)=C(O)C=C2OC(C3=CC=CC=C3)=C1

Solubility

Soluble in DMSO

Synonyms

5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one, oroxylin, oroxylin A

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O

Description

The exact mass of the compound Oroxylin A is 284.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Oroxylin A is a naturally occurring flavonoid found in plants like Scutellaria baicalensis, commonly known as skullcap []. It has gained increasing interest in scientific research due to its diverse range of potential health benefits. Here's a closer look at some of the ongoing research areas:

Anti-inflammatory Properties

Oroxylin A exhibits anti-inflammatory effects by modulating various cellular pathways []. Studies suggest it can suppress the production of inflammatory mediators and reduce the activity of immune cells involved in inflammation []. This makes it a potential candidate for treating inflammatory conditions like arthritis, allergies, and inflammatory bowel disease [, ].

Neuroprotective Effects

Research suggests Oroxylin A may have neuroprotective properties. Studies on animal models indicate its potential to improve memory and learning, and protect brain cells from damage caused by oxidative stress []. These findings warrant further investigation into its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Management of Attention Deficit Hyperactivity Disorder (ADHD)

Preliminary research suggests Oroxylin A may improve symptoms associated with ADHD. Studies show it can enhance cognitive function and reduce hyperactivity in animal models []. However, more research is needed to confirm these effects in humans and determine its safety and efficacy for managing ADHD [].

Other Potential Applications

Scientific research is exploring the potential benefits of Oroxylin A in various other areas. These include:

  • Cancer: Studies suggest Oroxylin A may have anti-cancer properties by inhibiting the growth and proliferation of cancer cells [].
  • Antioxidant activity: Oroxylin A exhibits antioxidant properties, which could help protect cells from damage caused by free radicals [].
  • Antiviral effects: Some studies indicate Oroxylin A may possess antiviral properties against certain viruses [].

Oroxylin A is a naturally occurring flavonoid classified as an O-methylated flavone, primarily sourced from medicinal plants such as Scutellaria baicalensis, Scutellaria lateriflora, and the tree Oroxylum indicum. Its chemical structure is characterized by a molecular formula of C₁₆H₁₂O₅, with a molecular weight of approximately 284.26 g/mol. Specifically, Oroxylin A features two hydroxyl groups at positions 5 and 7, and a methoxy group at position 6 of the chromen-4-one backbone .

, including esterification and methylation. A notable synthesis method involves the esterification of Baicalin to form a methyl ester, which is subsequently methylated to produce Oroxylin A glucuronide methyl ester. This compound can then be converted into Oroxylin A through selective de-glycosylation. The final step typically involves bis-demethylation at the 5- and 7-positions using hydrobromic acid under reflux conditions, yielding high purity and yield .

Oroxylin A exhibits a range of biological activities that contribute to its therapeutic potential. It has been shown to possess significant antioxidant properties, reducing oxidative stress and enhancing antioxidant enzyme activity in various biological models. Furthermore, Oroxylin A modulates critical signaling pathways involved in inflammation and cancer, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways. Preclinical studies have indicated its efficacy against several conditions, such as cancer, cardiovascular diseases, inflammation, and neurodegenerative disorders .

The synthesis of Oroxylin A has been explored through various methods:

  • From Baicalin: As detailed in patent literature, this method includes:
    • Esterification of Baicalin.
    • Methylation to form Oroxylin A glucuronide methyl ester.
    • De-glycosylation to yield Oroxylin A.
  • Direct Extraction: Oroxylin A can also be extracted from plant sources where it naturally occurs, though this method may not be as efficient or scalable as synthetic routes .

The applications of Oroxylin A span various fields due to its pharmacological properties:

  • Pharmaceuticals: Used in formulations targeting cancer therapy and anti-inflammatory treatments.
  • Nutraceuticals: Incorporated into dietary supplements for its antioxidant benefits.
  • Cosmetics: Explored for use in skincare products due to its potential protective effects against oxidative damage.

Oroxylin A has been investigated for its interactions with various biological targets:

  • Dopamine Reuptake Inhibition: It acts as a dopamine reuptake inhibitor, which may enhance cognitive functions.
  • GABA Receptor Modulation: It serves as a negative allosteric modulator at the benzodiazepine site of the GABA A receptor, potentially influencing anxiety and sedation pathways .
  • Enzyme Inhibition: Studies have demonstrated that Oroxylin A inhibits enzymes like cyclooxygenase-2 and inducible nitric oxide synthase, contributing to its anti-inflammatory effects .

Oroxylin A shares structural similarities with several other flavonoids. The following table highlights some comparable compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Properties
BaicaleinDihydroxyflavone without methoxy groupKnown for anti-inflammatory and antioxidant effects
BaicalinGlycoside form of BaicaleinExhibits immunomodulatory properties
ApigeninDihydroxyflavone similar structurePotent anti-cancer effects
LuteolinDihydroxyflavone with different hydroxyl positioningExhibits strong anti-inflammatory activity
ChrysinFlavone with similar backboneKnown for anxiolytic properties

Oroxylin A stands out due to its unique combination of hydroxyl and methoxy groups which enhance its biological activity compared to these similar compounds. Its specific modulation of neurotransmitter systems also distinguishes it from others within the flavonoid class .

Of Oroxylin A

Plant SpeciesPlant FamilyPrimary Tissue LocationTraditional UseReference
Scutellaria baicalensisLamiaceaeRootTraditional Chinese Medicine [1] [2] [3]
Oroxylum indicumBignoniaceaeStem bark/Root barkAyurvedic Medicine [1] [10] [11] [12]
Scutellaria laterifloraLamiaceaeRoot/LeavesTraditional Chinese Medicine [1] [11]
Plagiochasma appendiculatumAytoniaceaeWhole plantLiverwort species [13]
Anchietea pyrifoliaViolaceaeRootTraditional Medicine [1]
Aster himalaicusAsteraceaeWhole plantTraditional Medicine [1]

Oroxylum indicum Bark Production

Oroxylum indicum (Linnaeus) Kurz, belonging to the Bignoniaceae family, represents another significant botanical source of oroxylin A, with the compound primarily concentrated in the stem bark and root bark tissues [1] [10] [11] [12]. This medicinally important tree species demonstrates a distinct pattern of oroxylin A accumulation compared to Scutellaria species, reflecting the independent evolution of flavonoid biosynthetic pathways across different plant families [10] [12].

The bark tissues of Oroxylum indicum contain oroxylin A alongside other characteristic flavonoids including baicalein, chrysin, and p-coumaric acid, creating a unique phytochemical profile [10]. Transcriptomic analysis of Oroxylum indicum root tissues has revealed the presence of extensive cytochrome P450 gene families, with 31 diverse full-length cytochrome P450 genes identified that may participate in the biosynthesis of specialized metabolites including oroxylin A [12].

The biosynthetic machinery in Oroxylum indicum involves differential expression patterns between young and old root tissues, with flavonoid pathway genes showing age-related regulation [12]. Cinnamyl-alcohol dehydrogenase demonstrates high abundance in the phenylpropanoid pathway, while naringenin chalcone synthase, flavone synthase, and flavonoid 3',5'-methyltransferase show elevated expression in flavonoid biosynthetic pathways [12]. The tissue-specific distribution of oroxylin A in Oroxylum indicum reflects the coordinated expression of transcription factor families, particularly MYB, basic helix-loop-helix, and WD40 transcription factors that regulate flavonoid biosynthesis [12].

The phylogenetic distribution of oroxylin A production across different plant families demonstrates convergent evolution of flavonoid O-methylation capabilities [10] [11]. While Scutellaria baicalensis and Oroxylum indicum both produce oroxylin A, their biosynthetic pathways have evolved independently, utilizing different enzymatic machinery and regulatory mechanisms to achieve similar chemical outcomes [12] [14].

Enzymatic Machinery in Flavonoid Metabolism

O-Methyltransferase Isoform Specificity

The biosynthesis of oroxylin A depends critically on specialized O-methyltransferase enzymes that exhibit remarkable isoform specificity for flavonoid substrates [15] [16] [17]. Two distinct types of O-methyltransferase families participate in oroxylin A formation, each with unique structural characteristics and catalytic properties that determine their substrate preferences and regioselectivity [15] [18] [16].

Type II O-methyltransferases represent the primary enzymatic machinery for oroxylin A biosynthesis in Scutellaria baicalensis [15] [16] [17]. These magnesium-dependent enzymes, ranging from 23 to 29 kilodaltons, demonstrate high specificity for flavones with adjacent hydroxyl groups on their aromatic rings [16]. SbPFOMT5 and SbPFOMT2 efficiently catalyze the methylation of baicalein at the C6 position to produce oroxylin A, with both enzymes showing similar kinetic properties and substrate preferences [15] [16] [17].

The catalytic mechanism of Type II O-methyltransferases involves the transfer of methyl groups from S-adenosyl-L-methionine to specific hydroxyl groups on flavonoid substrates [16]. Site-directed mutagenesis studies have identified five highly conserved amino acid residues that are essential for enzymatic activity: aspartic acid residues at positions corresponding to D121, D173, and D248, along with alanine at A174 and asparagine at N200 [18]. These residues participate directly in substrate binding and catalysis, with mutations resulting in dramatic reductions in enzymatic activity [18].

Table 2: O-Methyltransferase Enzyme Specificity in Oroxylin A Biosynthesis

Enzyme NameEnzyme TypeSource OrganismMethylation PositionKey SubstrateConversion RateReference
SbPFOMT5Type II OMTScutellaria baicalensisC6, C8, C3'Baicalein → Oroxylin AHigh efficiency [15] [16] [17]
SbPFOMT2Type II OMTScutellaria baicalensisC6, C8, C3'Flavones with adjacent OHHigh efficiency [15] [16] [17]
PaF6OMTType II OMTPlagiochasma appendiculatumC6Baicalein → Oroxylin A90% [13]
SbFOMT5Type I OMTScutellaria baicalensisC5, C6, C7Baicalein (multiple positions)Variable [15] [16] [17]
SbFOMT6Type I OMTScutellaria baicalensisC7Baicalein, NorwogoninHigh efficiency [15] [16] [17]
IiOMT1Type II OMTIsatis indigoticaC3', C5'Luteolin, IsoorientinHigh activity [18]
IiOMT2Type II OMTIsatis indigoticaC3', C5'Luteolin, IsoorientinHigh activity [18]

Type I O-methyltransferases complement the Type II enzymes in flavonoid methylation pathways, though they exhibit broader substrate specificity and different regioselectivity patterns [15] [16] [17]. SbFOMT5 demonstrates remarkable versatility, capable of methylating baicalein at C5, C6, and C7 positions, while SbFOMT6 shows high specificity for C7 methylation of both baicalein and norwogonin [15] [16] [17]. These larger enzymes, ranging from 38 to 43 kilodaltons, operate independently of metal cations and can accommodate substrates with diverse structural features [16].

The evolutionary relationship between Type I and Type II O-methyltransferases reflects distinct functional adaptations that have contributed to the chemical diversity of flavonoids in medicinal plants [15] [16]. Phylogenetic analysis reveals that both enzyme types have undergone extensive gene duplication and neofunctionalization events, leading to the specialized functions observed in contemporary biosynthetic pathways [15] [19].

Cytochrome P450-Mediated Modifications

Cytochrome P450 enzymes constitute essential components of the flavonoid biosynthetic machinery, catalyzing diverse oxidative transformations that contribute to the structural diversity of compounds like oroxylin A [20] [21] [22]. These heme-containing monooxygenases demonstrate remarkable catalytic versatility, utilizing molecular oxygen and electron donors to perform complex chemical modifications including hydroxylation, demethylation, and epoxidation reactions [20] [21].

The CYP82D subfamily represents a particularly important group of cytochrome P450 enzymes in Scutellaria species, with members demonstrating specialized functions in 6/8-hydroxylation of flavonoid substrates [22]. These enzymes have undergone extensive functional evolution and diversification, acquiring novel catalytic capabilities through gradual neofunctionalization processes [22]. The CYP82D enzymes exhibit broad substrate specificity, capable of catalyzing both hydroxylation reactions and the unprecedented 7-O-demethylation of flavonoid substrates [22].

Table 3: Cytochrome P450-Mediated Modifications in Flavonoid Biosynthesis

Cytochrome P450 FamilyFunction in Flavonoid PathwaySubstrate SpecificityCatalytic MechanismRole in ScutellariaReference
CYP82D6/8-hydroxylation of flavonoidsFlavanone substratesHydroxylation, 7-O-demethylationFlavonoid diversity generation [22]
CYP450 (general)Monooxygenation reactionsVarious organic compoundsC-H activation, hydroxylationSecondary metabolite modification [20] [21]
C4H (CYP73A)Cinnamic acid 4-hydroxylasetrans-cinnamic acidAromatic hydroxylationPhenylpropanoid pathway [8]
F3'HFlavonoid 3'-hydroxylaseFlavonoidsB-ring hydroxylationFlavonoid decoration [8]

The catalytic mechanism of cytochrome P450 enzymes involves a sophisticated eight-step reaction cycle that generates highly reactive iron-oxo intermediates capable of activating otherwise unreactive carbon-hydrogen bonds [20] [21]. The process begins with substrate binding, which induces conformational changes that displace water molecules and alter the spin state of the heme iron [21]. Sequential electron transfers from cytochrome P450 reductase or associated electron donors reduce the iron center and facilitate oxygen binding [21].

The formation of Compound I, an iron(IV) oxo species with an additional oxidizing equivalent delocalized over the porphyrin ring system, represents the key catalytic intermediate responsible for substrate oxidation [21]. This highly reactive species abstracts hydrogen atoms from substrate molecules, generating substrate radicals that subsequently rebound with hydroxyl radicals to form hydroxylated products [21]. The regioselectivity and stereoselectivity of these reactions depend on the precise positioning of substrates within the enzyme active site and the electronic properties of the heme environment [21].

Ancestral sequence reconstruction and functional validation studies have demonstrated that the evolution of CYP82D enzymes involved gradual acquisition of new catalytic functions, with contemporary enzymes exhibiting capabilities not present in their evolutionary predecessors [22]. This evolutionary process has contributed significantly to the chemical diversity of flavonoids observed in the genus Scutellaria, with different species producing distinct arrays of hydroxylated and methylated derivatives through the action of specialized cytochrome P450 variants [22] [23].

Evolutionary Development of 4'-Deoxyflavone Pathways

The evolutionary development of 4'-deoxyflavone biosynthetic pathways represents a remarkable example of specialized secondary metabolism evolution in the plant kingdom [6] [24]. The genus Scutellaria has undergone extensive genomic and enzymatic adaptations that have culminated in the production of unique bioactive compounds including oroxylin A through coordinated evolutionary mechanisms involving gene duplication, neofunctionalization, and regulatory innovation [6] [22] [19].

Table 4: Evolutionary Development of 4'-Deoxyflavone Pathways

Evolutionary MechanismTarget Genes/EnzymesFunctional OutcomeEvolutionary TimeframeEvidence in ScutellariaReference
Gene Duplication4CL, OMT familiesPathway diversificationRecent evolutionary historyMultiple 4CL isoforms [6] [19]
Tandem DuplicationSbPFOMT5, OMT genesGene amplificationRecent tandem eventsChromosome clustering [15] [16] [6]
NeofunctionalizationCYP82D subfamilyNew catalytic functionsGradual evolutionary processCYP82D functional diversity [22]
SubfunctionalizationOMT Type I and IISpecialized functionsPost-duplication eventsType I/II OMT specialization [15] [16]
Point MutationsCinnamate CoA ligaseAltered substrate specificityRecent mutationsModified 4CL function [6]
Segmental DuplicationFlavonoid pathway genesEnhanced gene expressionAncient to recentGenomic organization [6] [19]

Gene duplication events have played a fundamental role in the evolution of 4'-deoxyflavone pathways, with multiple rounds of whole genome duplication, segmental duplication, and tandem duplication contributing to the expansion of enzymatic capabilities [6] [19]. The Scutellaria baicalensis genome contains four genes encoding enzymes in the 4'-deoxyflavone pathway present as tandem repeats, facilitating increased gene expression and metabolic flux toward specialized metabolite production [6]. These duplicated genes have undergone subsequent diversification through point mutations and regulatory modifications that have optimized their functions for specific biosynthetic roles [6].

Comparative genomic analysis with closely related species in the order Lamiales, including Sesamum indicum and Salvia splendens, has revealed that the specialized metabolic pathway for 4'-deoxyflavone synthesis evolved specifically within the genus Scutellaria [6]. This evolutionary innovation involved the acquisition of new enzymatic functions through mutations in existing genes, particularly affecting the cinnamate coenzyme A ligase that gained novel substrate specificity essential for 4'-deoxyflavone production [6].

The neofunctionalization of cytochrome P450 enzymes represents a particularly striking example of evolutionary innovation in flavonoid metabolism [22]. The CYP82D subfamily has undergone extensive functional diversification, with contemporary enzymes exhibiting catalytic capabilities that differ substantially from their ancestral functions [22]. Phylogenetic analysis across 22 Scutellaria species has identified five distinct clades of CYP82D enzymes, each associated with different catalytic functions including novel 7-O-demethylation activities not previously observed in plant cytochrome P450 enzymes [22].

The evolution of O-methyltransferase gene families exemplifies how gene duplication followed by subfunctionalization has contributed to biosynthetic pathway complexity [15] [16] [19]. The separation of Type I and Type II O-methyltransferase functions represents a post-duplication evolutionary event that has allowed for specialized methylation patterns essential for oroxylin A formation [15] [16]. The recent tandem duplication and neofunctionalization of SbPFOMT5 has been particularly important for the high-level production of methylated 4'-deoxyflavones in Scutellaria baicalensis roots [15] [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 g/mol

Monoisotopic Mass

284.06847348 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53K24Z586G

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

480-11-5

Metabolism Metabolites

Oroxylin A has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid.

Wikipedia

Oroxylin_A

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1. Lu, L., Guo, Q., and Zhao, L. Overview of oroxylin A: A promising flavonoid compound. Phytother. Res. 30(11), 1765-1774 (2016).
2. Lee, J.Y., and Park, W. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid. Exp. Ther. Med. 12(1), 151-156 (2016).
3. Cheng, Y., Zhao, K., Li, G., et al. Oroxylin A inhibits hypoxia-induced invasion and migration of MCF-7 cells by suppressing the Notch pathway. Anticancer Drugs 25(7), 778-789 (2014).
4. Liu, X.Y., Lv, X., Wang, P., et al. Inhibition of UGT1A1 by natural and synthetic flavonoids. Int. J. Biol. Macromol. 126, 653-661 (2019).
5. Bai, J., Zhao, S., Fan, X., et al. Inhibitory effects of flavonoids on P-glycoprotein in vitro and in vivo: Food/herb-drug interactions and structure-activity relationships. Toxicol. Appl. Pharmacol. 369, 49-59 (2019).

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